4-Chlorocarbonylphenylboronic acid
Overview
Description
4-Chlorocarbonylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group and a chlorocarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of (4-chlorocarbonylphenyl)boronic anhydride with potassium hydroxide in a suitable solvent under an inert atmosphere . The reaction typically requires controlled temperature and time to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-Chlorocarbonylphenylboronic acid has diverse applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chlorocarbonylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The chlorocarbonyl group can also participate in various chemical transformations, enhancing the compound’s versatility.
Comparison with Similar Compounds
4-Chlorocarbonylphenylboronic acid can be compared with other boronic acid derivatives such as:
4-Carboxyphenylboronic acid: Similar in structure but with a carboxyl group instead of a chlorocarbonyl group.
4-Formylphenylboronic acid: Contains a formyl group, offering different reactivity and applications.
4-Bromophenylboronic acid: Features a bromine atom, which can participate in different substitution reactions.
Uniqueness: this compound is unique due to its dual functional groups, which provide a combination of reactivity and versatility not found in other boronic acid derivatives. This makes it particularly useful in complex organic syntheses and the development of multifunctional materials.
Properties
IUPAC Name |
(4-carbonochloridoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQVAQLGLIPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571795 | |
Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332154-57-1 | |
Record name | [4-(Chlorocarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chlorocarbonyl)phenylboronic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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